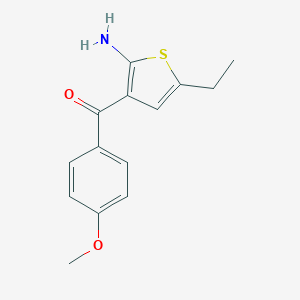

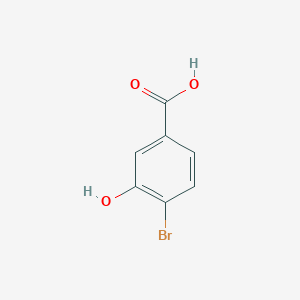

(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

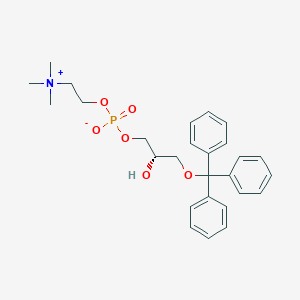

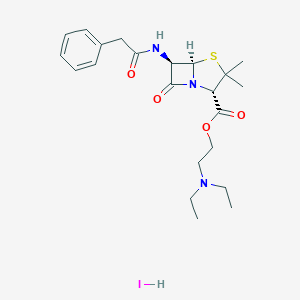

“(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone”, also known as “5-ethyl-3-(4-methoxybenzoyl)thiophen-2-amine”, is a chemical compound with the CAS Number 153195-01-8 . It has a molecular weight of 261.34 .

Molecular Structure Analysis

The molecular formula of this compound is C14H15NO2S . For a detailed molecular structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More detailed physical and chemical properties can be found on resources like ChemNet and PubChem .Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone”, have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus. These findings suggest that “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” could potentially be explored for its antiviral capabilities, particularly in the development of treatments for RNA and DNA viruses .

Anti-HIV Properties

The indole scaffold is also present in compounds with anti-HIV activity. Molecular docking studies of novel indolyl derivatives have indicated potential efficacy against HIV-1. Given the structural relevance, “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” may serve as a candidate for further exploration in the context of HIV-1 inhibition .

Anticancer Applications

Thiadiazole derivatives, which are structurally related to the compound , have demonstrated anticancer activities. They can cross cellular membranes due to their mesoionic nature and interact with biological targets, suggesting that “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” could be investigated for its potential anticancer properties. This could include studies on its ability to inhibit specific kinases or other cancer-related targets .

Antimicrobial Effects

Indole derivatives are known for their antimicrobial properties, including antibacterial and antifungal activities. The structural features of “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” may allow it to be utilized in the development of new antimicrobial agents, which could be particularly useful in combating drug-resistant strains of bacteria and fungi .

Antioxidant Potential

The indole nucleus is associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. Research into similar compounds suggests that “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” could be evaluated for its antioxidant properties, potentially contributing to the prevention of diseases caused by oxidative damage .

Corrosion Inhibition

Thiadiazole compounds have been studied for their effectiveness as corrosion inhibitors. This application is significant in industrial settings where metal preservation is essential. The chemical structure of “(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone” indicates that it may also serve as a corrosion inhibitor, which could lead to the development of new materials or coatings to protect metals from corrosion .

properties

IUPAC Name |

(2-amino-5-ethylthiophen-3-yl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-11-8-12(14(15)18-11)13(16)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAZPZGZSHLBCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)N)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384636 |

Source

|

| Record name | (2-amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26728148 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |

CAS RN |

153195-01-8 |

Source

|

| Record name | (2-amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

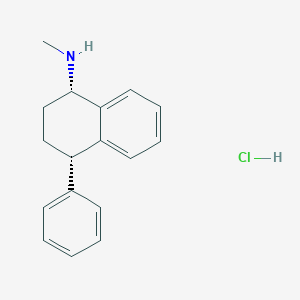

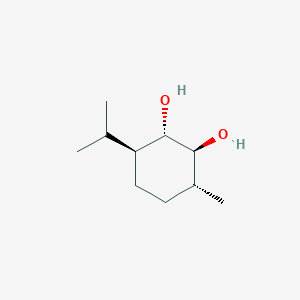

![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)

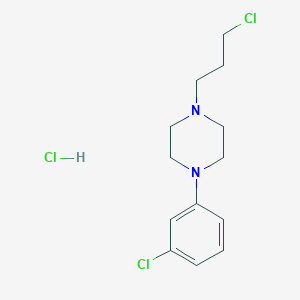

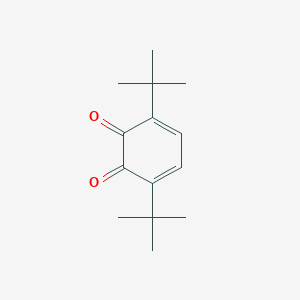

![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)